7-tert-butyl-3-methyl-1-benzofuran-4-ol
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Overview
Description
7-tert-butyl-3-methyl-1-benzofuran-4-ol is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group at the 3-position, a hydroxyl group at the 4-position, and a tert-butyl group at the 7-position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-butyl-3-methyl-1-benzofuran-4-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. Another approach involves the use of Friedel–Crafts reaction conditions and reductive desulfurization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7-tert-butyl-3-methyl-1-benzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzofuran ring.
Scientific Research Applications
7-tert-butyl-3-methyl-1-benzofuran-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Its structural features make it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-tert-butyl-3-methyl-1-benzofuran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound without any substituents.
4-Hydroxybenzofuran: Lacks the methyl and tert-butyl groups.
7-tert-Butylbenzofuran: Lacks the hydroxyl and methyl groups.
Uniqueness
7-tert-butyl-3-methyl-1-benzofuran-4-ol is unique due to the specific combination of substituents on the benzofuran ring. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
7-tert-butyl-3-methyl-1-benzofuran-4-ol |
InChI |
InChI=1S/C13H16O2/c1-8-7-15-12-9(13(2,3)4)5-6-10(14)11(8)12/h5-7,14H,1-4H3 |
InChI Key |
PVOFUCUTLYIHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C=CC(=C12)O)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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